molecular formula C26H20N2 B3069921 2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile CAS No. 1000504-19-7

2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile

Cat. No. B3069921
CAS RN: 1000504-19-7
M. Wt: 360.4 g/mol
InChI Key: KZXLEMCJJXTCCC-UHFFFAOYSA-N
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Description

“2-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)acetonitrile” is a compound of interest due to its promising photophysical and electrochemical properties . It has potential use in a wide range of electronic devices .


Synthesis Analysis

The compound is prepared from the interaction of 2’-( [1,2,5]oxadiazolo [3,4- b ]pyrazin-5-yl)-N,N-diphenyl-[1,1’-biphenyl]-4-amine with 2-cyanoacetic acid under basic conditions . The reaction involves a mixture of these two compounds along with 1,4-diazabicyclo [2.2.2]octane (DABCO), dissolved in acetonitrile .


Molecular Structure Analysis

The resulting product from the synthesis was characterized using various techniques such as 1H and 13C NMR spectra, high resolution mass spectrometry, Fourier-transform infrared spectroscopy (FTIR), and X-ray diffraction analyses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve the interaction of the starting materials under basic conditions . The exact details of the reaction mechanism are not provided in the available literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were studied using cyclic voltammetry, UV-Vis, and emission spectroscopy . These studies help in understanding the photophysical and electrochemical properties of the compound .

Scientific Research Applications

Photophysical Properties

2-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)acetonitrile: belongs to the class of [1,2,5]oxadiazolo [3,4-b]pyrazines . These compounds exhibit promising photophysical properties, making them attractive for various applications. Researchers have explored their fluorescence, absorption spectra, and quantum yields. Understanding these properties is crucial for designing optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors .

properties

IUPAC Name

2-[4-[4-(N-phenylanilino)phenyl]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2/c27-20-19-21-11-13-22(14-12-21)23-15-17-26(18-16-23)28(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-18H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXLEMCJJXTCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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